Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22ClN3O5 and its molecular weight is 455.9. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization for Antimicrobial Agents
Researchers have synthesized various compounds similar to Ethyl 1-(2-chlorophenyl)-4-(2-((4-ethylphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and assessed their antimicrobial properties. One study focused on synthesizing new quinazolines that showed potential as antimicrobial agents against a range of bacteria and fungi, indicating the role of such compounds in developing new antibacterial and antifungal therapies (Desai, Shihora, & Moradia, 2007).
Crystal and Molecular Structure Analysis
Another aspect of research involves the crystal and molecular structure analysis of derivatives, providing insights into their structural stability and molecular interactions. This includes studies on compounds synthesized through reactions involving similar chemical structures, aiming to understand their pharmacological importance through antimicrobial activity and Hirshfeld surface analysis (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Efficient Synthesis Methods
Research also explores efficient synthesis methods for related compounds, such as the use of ultrasound irradiation to achieve high regioselectivity and yields in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates. This highlights the continuous search for more efficient and environmentally friendly synthesis methods in pharmaceutical chemistry (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Synthesis of Novel Heterocyclic Compounds
Further investigations include the synthesis of novel heterocyclic compounds for potential anticancer activity. Utilizing similar compounds as building blocks, researchers aim to create new molecules with significant pharmacological activities, demonstrating the compound's role in the development of new therapeutic agents (Abdel-Motaal, Alanzy, & Asem, 2020).
Antimitotic Agents Research
Moreover, derivatives of such compounds have been evaluated for their antimitotic properties, indicating their potential use in cancer treatment. Alterations at specific positions of the molecule have shown to significantly affect cytotoxicity and inhibition of mitosis in leukemia cells, suggesting the importance of structural modifications in enhancing therapeutic efficacy (Temple, Rener, Comber, & Waud, 1991).
properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-[2-(4-ethylanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O5/c1-3-15-9-11-16(12-10-15)25-20(28)14-32-19-13-21(29)27(18-8-6-5-7-17(18)24)26-22(19)23(30)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYYOBYEZAGPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.